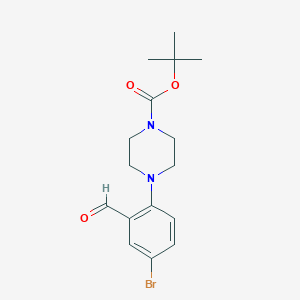

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

Beschreibung

Historical Context and Evolution of Piperazine (B1678402) Derivatives in Chemical Synthesis

The history of piperazine begins with its name, derived from its chemical similarity to piperidine, a component of the black pepper plant (Piper nigrum) wikipedia.orgchemeurope.com. However, piperazines are not naturally derived from this plant genus wikipedia.org. Initially introduced into medicine around the turn of the 20th century as a treatment for gout, its application later expanded significantly chemeurope.comresearchgate.net. The first synthesis of piperazine itself can be achieved by reacting alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or by the reduction of pyrazine (B50134) wikipedia.orgchemeurope.com.

The evolution of piperazine chemistry has been marked by the development of increasingly complex derivatives. Early research focused on creating simple substituted piperazines, with significant work on 1-arylpiperazines being published by the mid-20th century acs.org. Over time, synthetic protocols have become more sophisticated, allowing for the creation of a vast array of derivatives with tailored properties for various applications, particularly in pharmacology researchgate.net.

Significance of Piperazine Core in Contemporary Medicinal Chemistry and Drug Discovery

The piperazine ring is a foundational structure in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.gov It ranks as the third most common nitrogen-containing heterocycle found in drug discovery mdpi.com. The structural and physicochemical properties of the piperazine core are key to its utility. The presence of two nitrogen atoms at the 1 and 4 positions can improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability nih.govmdpi.com. These nitrogen sites can serve as hydrogen bond acceptors or donors, fine-tuning interactions with biological targets mdpi.com.

Consequently, the piperazine moiety is a component of numerous successful drugs across a wide range of therapeutic areas, including anticancer, antidepressant, antifungal, anti-inflammatory, and antiviral agents mdpi.comnih.govresearchgate.net. Its flexible core provides a versatile template for designing and synthesizing new bioactive compounds nih.gov.

Overview of Boc-Protection Strategies in Amine Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask the reactivity of certain functional groups. For amines, which are both nucleophilic and basic, the tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups employed in non-peptide chemistry chemistrysteps.comfishersci.co.uk. The protection process involves converting the amine into a carbamate (B1207046), which reduces its nucleophilicity and basicity, preventing it from participating in unwanted side reactions chemistrysteps.com.

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions fishersci.co.uknumberanalytics.com. This reaction is generally efficient, proceeding with high yields under mild conditions fishersci.co.uk. The stability of the Boc group is a key feature; it is resistant to most nucleophiles and bases, allowing for a wide range of chemical transformations on other parts of the molecule organic-chemistry.org. When the protection is no longer needed, the Boc group can be readily removed under anhydrous acidic conditions, often using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cause the carbamate to hydrolyze and release the free amine chemistrysteps.comfishersci.co.uk.

Role of Halogenated Aromatic Aldehydes in Advanced Synthetic Pathways

Halogenated organic compounds are fundamental building blocks in organic chemistry, serving as crucial intermediates for a variety of transformations nih.gov. Aromatic halides, such as bromobenzenes, are particularly valuable as precursors in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The aldehyde group is also one of the most common and versatile functionalities in synthesis nih.gov. It can undergo a wide array of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition to form new carbon-carbon bonds. A molecule that contains both a halogen and an aldehyde group on an aromatic ring is therefore a highly versatile synthetic intermediate. These two functional groups offer orthogonal reactivity, allowing for selective and sequential chemical modifications at different sites on the molecule nih.gov.

Defining the Research Focus on 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

The chemical compound this compound is a specialized building block that embodies the principles discussed in the preceding sections. Its structure integrates:

A piperazine core , valued for its role in modulating physicochemical properties in drug discovery nih.govmdpi.com.

A Boc-protecting group on one of the piperazine nitrogens, which ensures that this nitrogen remains unreactive during synthetic manipulations, allowing for selective functionalization at the other nitrogen or elsewhere on the molecule chemistrysteps.comfishersci.co.uk.

A halogenated aromatic aldehyde moiety, which provides two distinct points of reactivity: the bromo group for cross-coupling reactions and the formyl (aldehyde) group for nucleophilic additions or other carbonyl chemistry nih.gov.

This combination makes this compound a powerful intermediate for the synthesis of complex, multi-functional molecules, particularly in the development of novel therapeutic agents chemimpex.commdpi.com. Its pre-functionalized and protected nature allows chemists to construct intricate molecular architectures in a controlled and efficient manner.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 628326-05-6 sigmaaldrich.com |

| IUPAC Name | tert-butyl 4-(4-bromo-2-formylphenyl)-1-piperazinecarboxylate sigmaaldrich.com |

| Molecular Formula | C₁₆H₂₁BrN₂O₃ sigmaaldrich.com |

| InChI Key | ZFUYWWRCIVQVAZ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUYWWRCIVQVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462840 | |

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628326-05-6 | |

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 4 Bromo 2 Formylphenyl Piperazine

Precursor Synthesis and Derivatization

The efficient construction of the target molecule hinges on the successful synthesis of its constituent parts. This involves the protection of one of the nitrogen atoms of piperazine (B1678402) with a tert-butoxycarbonyl (Boc) group and the preparation of a reactive benzaldehyde (B42025) derivative.

Synthesis of N-Boc-piperazine

N-Boc-piperazine is a crucial intermediate where one of the amine functionalities is masked, allowing for selective reaction at the other nitrogen atom.

The traditional method for preparing N-Boc-piperazine involves the direct reaction of anhydrous piperazine with di-tert-butyl carbonate (Boc)₂O. chemicalbook.com In this reaction, one of the nitrogen atoms of piperazine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl carbonate, leading to the formation of the desired mono-Boc-protected piperazine.

Another conventional approach involves the reaction of piperazine with acetic acid to form a salt, which is then acylated with di-tert-butyl carbonate. While this method can improve the selectivity for mono-protection, it still necessitates the use of costly anhydrous piperazine and employs toluene (B28343) as a solvent, which has associated health risks. nbinno.com

To overcome the limitations of conventional methods, more innovative and efficient synthetic routes have been developed, focusing on higher yields, purity, and improved safety profiles.

A highly efficient and industrially scalable method for the synthesis of N-Boc-piperazine utilizes diethylamine (B46881) or diethanolamine (B148213) as the starting material. nbinno.comgoogle.comgoogle.com This multi-step process involves an initial chlorination, followed by Boc protection and a final cyclization step.

In a typical procedure starting with diethanolamine, the diol is first chlorinated using a reagent like thionyl chloride to produce bis(2-chloroethyl)amine. google.comvulcanchem.com This intermediate is then reacted with di-tert-butyl carbonate under alkaline conditions to protect the secondary amine with a Boc group, yielding tert-butyl bis(2-chloroethyl)carbamate. google.comvulcanchem.com The final step involves an intramolecular cyclization reaction, typically induced by treatment with ammonia (B1221849), to form the piperazine ring and afford the desired N-Boc-piperazine. nbinno.comgoogle.com This method has been reported to achieve high yields of over 93.5% and excellent purity, while avoiding the use of hazardous solvents. nbinno.com

A similar strategy can be employed starting from diethylamine, which is first chlorinated, then protected with a Boc group, and finally cyclized to yield N-Boc-piperazine. nbinno.com

Improvements to the conventional direct reaction of piperazine with di-tert-butyl carbonate have also been developed to enhance selectivity and yield. One such method involves the use of a biphasic system or the careful control of reaction conditions to favor the formation of the mono-Boc-protected product. By manipulating stoichiometry, temperature, and solvent, the rate of the second protection step can be minimized, thus increasing the yield of N-Boc-piperazine.

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Conventional | Anhydrous Piperazine | Direct reaction with (Boc)₂O | Simple procedure | Low selectivity, formation of di-Boc by-product, requires extensive purification. chemicalbook.comnbinno.com |

| Conventional (Salt Formation) | Piperazine | Salt formation with acetic acid, then acylation | Improved selectivity | Uses costly anhydrous piperazine and hazardous toluene. nbinno.com |

| Innovative | Diethylamine/Diethanolamine | Chlorination, Boc protection, Cyclization | High yield (>93.5%), high purity, industrially scalable, avoids hazardous solvents. nbinno.comgoogle.comgoogle.com | Multi-step process. |

| Improved Conventional | Anhydrous Piperazine | Controlled reaction conditions | Higher selectivity than traditional direct reaction | Still requires careful control to minimize di-protection. |

Innovative and High-Yielding Methods for N-Boc-piperazine

Preparation of 4-Bromo-2-formylphenyl Precursors

One plausible route starts with 1,4-dibromo-2-fluorobenzene. google.com In this method, a metal-halogen exchange is performed, for instance, using isopropyl magnesium chloride, to selectively replace one of the bromine atoms with a metal. This is followed by formylation, using a formylating agent like dimethylformamide (DMF), to introduce the aldehyde group, yielding 4-bromo-2-fluorobenzaldehyde (B134337). google.com This intermediate is a suitable precursor for the subsequent coupling reaction. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, or the bromine at the 4-position can be used in a transition-metal-catalyzed cross-coupling reaction.

The final step in the synthesis of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine would involve the coupling of N-Boc-piperazine with a 4-bromo-2-formylphenyl precursor. A widely used and effective method for this type of C-N bond formation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction would involve the reaction of N-Boc-piperazine with an activated 4-bromo-2-formylphenyl derivative, such as 4-bromo-2-fluorobenzaldehyde or a corresponding triflate or halide. The reaction is typically carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would lead to the formation of the desired product, this compound.

| Starting Material | Key Steps | Intermediate | Final Coupling Step |

| 1,4-Dibromo-2-fluorobenzene | Metal-halogen exchange, Formylation | 4-Bromo-2-fluorobenzaldehyde | Buchwald-Hartwig amination with N-Boc-piperazine |

Strategies for Introducing Formyl and Bromo functionalities on the Phenyl Ring

The introduction of bromo and formyl groups onto a phenyl ring requires careful consideration of electrophilic aromatic substitution reactions and the directing effects of the substituents. A plausible synthetic route could involve starting with a pre-functionalized benzene (B151609) derivative.

Bromination: Electrophilic aromatic bromination is a common method for introducing a bromine atom onto a benzene ring. nih.gov Reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) can be employed. nih.gov The regioselectivity of this reaction is governed by the existing substituents on the ring.

Formylation: The introduction of a formyl group (CHO) can be achieved through various methods. Classic named reactions like the Vilsmeier-Haack, Reimer-Tiemann, or Gattermann-Koch reactions are well-established for this purpose, though they can suffer from harsh conditions and the use of hazardous reagents. acs.org A milder and highly regioselective method for the ortho-formylation of phenols utilizes paraformaldehyde with magnesium dichloride and triethylamine. orgsyn.orgmdma.ch This method is noted for its efficiency and exclusive formation of the ortho-formyl product. orgsyn.org Another approach involves the use of trimethyl orthoformate as a carbonyl source, catalyzed by boron trifluoride diethyl etherate, which is effective for a range of aromatic compounds. acs.org

Regioselectivity Control in Electrophilic Aromatic Substitution

Achieving the desired 1,2,4-substitution pattern (piperazine, formyl, bromo) on the phenyl ring is critically dependent on controlling the regioselectivity of the electrophilic aromatic substitution reactions. The directing effects of the substituents play a pivotal role.

Activating and ortho-, para-directing groups: Substituents with lone pairs adjacent to the ring, such as amino or hydroxyl groups, are strong activators and direct incoming electrophiles to the ortho and para positions. libretexts.org This is due to the stabilization of the arenium ion intermediate through resonance.

Deactivating and meta-directing groups: Electron-withdrawing groups, such as nitro or trifluoromethyl groups, are deactivators and direct incoming electrophiles to the meta position. libretexts.org

Halogens: Halogens like bromine are deactivating due to their inductive effect but are ortho-, para-directing because their lone pairs can participate in resonance stabilization. libretexts.org

In the synthesis of the target molecule, if starting with a precursor like 4-bromophenol, the hydroxyl group would direct the incoming formyl group primarily to the ortho position. orgsyn.org Computational methods, such as Density Functional Theory (DFT), can be used to predict the regiochemical outcome of these reactions by analyzing the stability of the reaction intermediates. rsc.orgrsc.org Zeolites have also been employed as catalysts to enhance para-selectivity in certain electrophilic substitution reactions. cardiff.ac.uk

Coupling Reactions for Piperazine-Aryl Linkage Formation

The formation of the bond between the piperazine nitrogen and the aryl ring is a key step in the synthesis. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope. wikipedia.org Modern palladium-catalyzed cross-coupling reactions have become the methods of choice for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides (or pseudohalides) and amines. wikipedia.orgmychemblog.com First developed in the mid-1990s by Stephen Buchwald and John Hartwig, this reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and relatively mild conditions. wikipedia.orgnumberanalytics.com It is widely used in the synthesis of pharmaceuticals and other complex organic molecules containing the arylpiperazine motif. nih.gov

The general transformation involves reacting an aryl halide (Ar-X) with an amine (R₂NH) in the presence of a palladium catalyst, a phosphine ligand, and a base. jk-sci.com For the synthesis of this compound, this would typically involve coupling a suitably substituted aryl bromide, such as 2,5-dibromobenzaldehyde, with 1-Boc-piperazine.

Ligand Design and Optimization for Efficient Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand complexed to the palladium catalyst. mychemblog.com The ligand plays several crucial roles: it stabilizes the palladium center, promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influences the reaction's efficiency and selectivity. nih.govnumberanalytics.com

For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, bulky and electron-rich phosphine ligands are generally required. jk-sci.comnumberanalytics.com Several "generations" of ligands have been developed to improve the scope and efficiency of the reaction. wikipedia.org

| Ligand Type | Examples | Characteristics & Applications |

| Bidentate Phosphines | BINAP, DPPF, Xantphos | First-generation ligands, effective for aryl iodides and primary amines. wikipedia.orgnrochemistry.com They are thought to prevent catalyst deactivation. wikipedia.org |

| Bulky Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos, BrettPhos | Highly effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered amines. numberanalytics.comnrochemistry.comyoutube.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can be effective ligands, particularly for certain challenging couplings. nih.gov |

| Dialkylbiaryl / Heteroarylphosphines | cataCXium® P, KPhos, BippyPhos | A newer class of ligands designed for high reactivity and selectivity, enabling reactions under milder conditions or with difficult substrates like aqueous ammonia. nih.govacs.orgorganic-chemistry.orgnih.govresearchgate.net |

The optimization of the ligand is often performed through screening experiments to identify the best-performing system for a specific substrate combination. nih.gov For instance, in the coupling of an aryl bromide, ligands like XPhos or t-BuXPhos are often excellent starting points. nih.gov

Mechanistic Aspects of C-N Bond Formation in Aryl Amination

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three main steps: numberanalytics.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-limiting step. The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com This step forms a Pd(II) complex. mychemblog.comnrochemistry.com

Amine Coordination and Deprotonation (Ligand Exchange): The amine coordinates to the Pd(II) center, displacing the halide. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex. numberanalytics.comjk-sci.com

Reductive Elimination: The aryl and amido groups on the palladium complex couple, forming the desired C-N bond and the final aryl amine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. jk-sci.comnrochemistry.com

An unproductive side reaction that can occur is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide. wikipedia.org The design of bulky ligands helps to suppress this side reaction by promoting reductive elimination. nih.gov

Reaction Condition Optimization for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of the Buchwald-Hartwig amination. numberanalytics.com Several parameters must be carefully considered:

Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already incorporated. wuxiapptec.com Pre-catalysts can offer higher efficiency as they avoid the need for in-situ catalyst formation. wuxiapptec.com

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). jk-sci.comnumberanalytics.comnrochemistry.com The choice of base can be critical and substrate-dependent. numberanalytics.com

Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are common choices. jk-sci.comnumberanalytics.com The solvent can affect the solubility of the reactants and the stability of the catalytic species. nih.gov

Temperature: Reaction temperatures typically range from room temperature to over 100 °C. jk-sci.com Elevated temperatures can increase the reaction rate but may also lead to catalyst degradation or side reactions. numberanalytics.com Microwave irradiation is sometimes used to accelerate the reaction. beilstein-journals.org

The interplay between these factors is complex, and high-throughput experimentation is often used to rapidly screen conditions and identify the optimal combination for a given transformation. chemrxiv.org

| Parameter | Common Choices | Considerations |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, G4 Palladacycles | Pre-catalysts can improve reaction initiation and consistency. nrochemistry.comwuxiapptec.com |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are often required for high efficiency. youtube.com |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong bases are necessary; choice depends on substrate functional group tolerance. numberanalytics.comwuxiapptec.com |

| Solvent | Toluene, Dioxane, THF, t-BuOH | Must be anhydrous and deoxygenated. Choice can influence reaction rate and yield. nrochemistry.comnih.gov |

| Temperature | 80 - 110 °C | Balances reaction rate against potential catalyst decomposition. wuxiapptec.com |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) represents a primary pathway for the synthesis of N-arylpiperazines, including the precursor to the target compound. This reaction class is contingent on the presence of an electron-deficient aromatic ring, which facilitates the attack by a nucleophile, in this case, 1-Boc-piperazine. The aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halogen.

In a plausible synthetic route to this compound, an SNAr reaction could be employed by reacting 1-Boc-piperazine with a doubly activated aryl halide. For instance, a starting material like 1-bromo-2-fluoro-5-nitrobenzene or 2,4-dihalobenzaldehyde could serve as the electrophilic partner. The electron-withdrawing nature of the nitro or a second halide group is crucial for activating the ring towards nucleophilic attack.

Key Features of SNAr in this Synthesis:

Nucleophile: 1-Boc-piperazine

Substrate: An electron-deficient dihalo- or nitro-halobenzene derivative.

Conditions: Typically performed in a polar aprotic solvent (e.g., DMSO, DMF) in the presence of a base (e.g., K2CO3, Et3N) to neutralize the generated acid.

The syntheses of various piperazine-containing drugs often utilize SNAr reactions. For example, the preparation of intermediates for compounds like Avapritinib involves coupling N-Boc-piperazine with activated chloropyrimidines. nih.gov This highlights the feasibility and wide application of the SNAr strategy in forming N-arylpiperazine scaffolds. nih.govmdpi.com

Alternative Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to SNAr for forging the C-N bond between the piperazine moiety and the phenyl ring. The Buchwald-Hartwig amination is the most prominent of these methods. This palladium-catalyzed reaction is highly effective for coupling amines with aryl halides or triflates and is known for its broad functional group tolerance.

A potential synthetic route using this methodology would involve the reaction between 1-Boc-piperazine and a suitable dihalo-aromatic compound, such as 1,4-dibromo-2-formylbenzene or a protected version thereof. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | The catalytic source of palladium. |

| Ligand | BINAP, XPhos, cataCXium A | Stabilizes the palladium center and facilitates the catalytic cycle. researchgate.net |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates product formation. |

| Solvent | Toluene, Dioxane | Aprotic solvent to facilitate the reaction. |

The synthesis of numerous pharmaceuticals, such as Vortioxetine and Cariprazine, relies on the Buchwald-Hartwig reaction to create the core N-arylpiperazine structure, demonstrating its industrial and laboratory significance. nih.gov These established procedures confirm that coupling 1-Boc-piperazine with an appropriately substituted bromo-phenyl derivative is a highly viable strategy. nih.govmdpi.com

Formyl Group Introduction and Modification

Formylation of Bromo-Substituted Aromatic Rings

Introducing a formyl group onto a bromo-substituted aromatic ring can be achieved through several methods. One common strategy is ortho-lithiation followed by quenching with a formylating agent. This involves treating the bromo-aromatic substrate with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The base abstracts a proton ortho to the directing group (often the piperazine moiety itself or a protected precursor), creating an aryllithium species. This intermediate is then reacted with an electrophilic formyl source like N,N-dimethylformamide (DMF) to install the aldehyde group. researchgate.netlookchem.com

Another powerful technique is palladium-catalyzed formylation. This method uses carbon monoxide (CO) and a hydrogen source (like H2 or a silane) to directly formylate an aryl bromide. researchgate.net This approach can be advantageous as it often proceeds under milder conditions than ortho-lithiation and can exhibit different selectivity.

Table 2: Comparison of Formylation Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ortho-lithiation | n-BuLi, THF; then DMF | -78 °C to room temperature | High yields for specific substrates. lookchem.com | Requires cryogenic temperatures; sensitive to steric hindrance and incompatible with certain functional groups. |

| Palladium-Catalyzed Formylation | Pd catalyst (e.g., Pd(OAc)2), ligand, base, CO/H2 or other formyl source | Elevated temperature and pressure | Good functional group tolerance. researchgate.net | Requires specialized equipment for handling CO gas; catalyst can be expensive. |

Protection and Deprotection Strategies for Aldehyde Functionality

The aldehyde group is highly reactive and susceptible to nucleophilic attack and oxidation or reduction. cem.com In a multi-step synthesis, it is often necessary to temporarily "protect" this group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. cem.comlibretexts.orgwikipedia.org

The most common protecting group for aldehydes is an acetal (B89532) (or ketal for ketones). libretexts.orgwikipedia.org This is typically formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable under neutral to strongly basic conditions and is unreactive towards organometallic reagents and hydrides. libretexts.org

Protection:

Reaction: Aldehyde + Ethylene Glycol (or other diol) + Acid Catalyst (e.g., p-toluenesulfonic acid)

Product: A 1,3-dioxolane (B20135) ring that masks the aldehyde functionality.

Deprotection: The removal of the acetal protecting group, known as deprotection, is readily accomplished by hydrolysis using aqueous acid. chemistry.coachorganic-chemistry.org This regenerates the original aldehyde functionality, allowing it to be used in subsequent synthetic steps. The mild conditions required for both protection and deprotection make acetals an ideal choice for complex syntheses. organic-chemistry.org

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 1-Boc-piperazine |

| 1-bromo-2-fluoro-5-nitrobenzene |

| 2,4-dihalobenzaldehyde |

| 1,4-dibromo-2-formylbenzene |

| n-butyllithium |

| N,N-dimethylformamide |

| Ethylene glycol |

| p-toluenesulfonic acid |

| Palladium(II) acetate (B1210297) (Pd(OAc)2) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) |

| Di-tert-butyl(1-methyl-2,2-diphenyl-1H-cyclopropen-1-yl)phosphane (cataCXium A) |

| Sodium tert-butoxide (NaOt-Bu) |

| Potassium phosphate (K3PO4) |

| Cesium carbonate (Cs2CO3) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N,N-Dimethylformamide (DMF) |

| Triethylamine (Et3N) |

| Potassium carbonate (K2CO3) |

| Toluene |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Boc 4 4 Bromo 2 Formylphenyl Piperazine and Its Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with extremely high precision. For 1-Boc-4-(4-bromo-2-formylphenyl)piperazine, the molecular formula is established as C₁₆H₂₁BrN₂O₃.

The theoretical exact mass of the molecular ion ([M]+) can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern where two peaks of nearly equal intensity are separated by approximately 2 Da. The confirmation of this isotopic pattern is a definitive indicator of a bromine-containing compound.

Table 1: Theoretical HRMS Data for C₁₆H₂₁BrN₂O₃

| Ion Species | Theoretical Monoisotopic Mass (m/z) |

|---|---|

| [M+H]⁺ (with ⁷⁹Br) | 369.0814 |

| [M+H]⁺ (with ⁸¹Br) | 371.0793 |

| [M+Na]⁺ (with ⁷⁹Br) | 391.0633 |

Note: Experimental data from peer-reviewed sources is not publicly available to definitively confirm these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), a detailed map of the molecular framework can be constructed.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. The spectrum for this compound would exhibit distinct signals corresponding to the protons of the Boc group, the piperazine (B1678402) ring, and the substituted phenyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Boc (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) | 9H |

| Piperazine (-CH₂-N-Boc) | ~3.5 - 3.7 | Triplet (t) or Multiplet (m) | 4H |

| Piperazine (-CH₂-N-Ar) | ~3.0 - 3.2 | Triplet (t) or Multiplet (m) | 4H |

| Aromatic (H adjacent to CHO) | ~7.8 - 7.9 | Doublet (d) | 1H |

| Aromatic (H adjacent to Br) | ~7.6 - 7.7 | Doublet of doublets (dd) | 1H |

| Aromatic (H adjacent to piperazine) | ~7.1 - 7.2 | Doublet (d) | 1H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. Specific experimental data is not publicly available.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic CH₂, CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | ~190 - 192 |

| Boc (C=O) | ~154 - 155 |

| Boc (-C(CH₃)₃) | ~80 - 81 |

| Boc (-C(CH₃)₃) | ~28 - 29 |

| Aromatic (C-CHO) | ~135 - 137 |

| Aromatic (C-N) | ~150 - 152 |

| Aromatic (C-Br) | ~118 - 120 |

| Aromatic (CH) | ~122 - 135 |

| Piperazine (-CH₂-N-Boc) | ~49 - 51 |

Note: Predicted values are based on standard chemical shift ranges. Specific experimental data for this compound is not publicly available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity within the piperazine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the piperazine ring to the correct position on the phenyl ring and confirming the placement of the Boc and formyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, which can help in determining the preferred conformation of the molecule in solution.

Publicly available 2D NMR data for this specific compound is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups.

Table 4: Expected IR Absorption Frequencies

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1690 - 1715 |

| Aldehyde | C-H stretch | ~2720 and ~2820 (two weak bands) |

| Carbamate (B1207046) (Boc) | C=O stretch | ~1680 - 1700 |

| Alkane | C-H stretch | ~2850 - 2980 |

| Aromatic Ring | C=C stretch | ~1450 - 1600 |

| Amine | C-N stretch | ~1150 - 1250 |

Note: The exact positions of the peaks can be influenced by the molecular environment. Specific experimental IR data is not publicly available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination (if applicable)

Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

Despite a comprehensive search of scientific literature, patents, and chemical databases, detailed experimental spectroscopic and analytical data for the compound This compound is not publicly available. While the compound is listed by several commercial suppliers, indicating its synthesis and characterization for commercial purposes, the in-depth research findings and data required to populate the sections on advanced spectroscopic and analytical characterization, including detailed data tables for NMR, mass spectrometry, and IR spectroscopy, are not disclosed in accessible publications.

Furthermore, no information was found regarding the specific synthetic intermediates used for the preparation of this compound or any chiral analysis pertaining to its enantiomeric purity. The absence of this fundamental data precludes the generation of a scientifically accurate and detailed article as per the user's specific outline and instructions.

Therefore, it is not possible to provide the requested article focusing on the advanced spectroscopic and analytical characterization of this compound and its intermediates at this time.

Reactions at the Formyl Group

The aldehyde functionality is one of the most versatile groups in organic synthesis, participating in a wide range of transformations.

The formyl group can be readily reduced to a primary alcohol, yielding tert-butyl 4-(4-bromo-2-(hydroxymethyl)phenyl)piperazine-1-carboxylate. This transformation is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose in alcoholic solvents like methanol or ethanol. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed in aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, although it is less chemoselective.

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | tert-butyl 4-(4-bromo-2-(hydroxymethyl)phenyl)piperazine-1-carboxylate | Methanol or Ethanol, 0 °C to room temp. |

| Lithium Aluminum Hydride (LiAlH₄) | tert-butyl 4-(4-bromo-2-(hydroxymethyl)phenyl)piperazine-1-carboxylate | Anhydrous THF or Et₂O, 0 °C to room temp. |

Oxidation of the aldehyde group provides the corresponding carboxylic acid, 5-bromo-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. This conversion is a fundamental transformation in organic synthesis. Strong oxidizing agents are typically required for this process. Potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup, is a classic method. Another common reagent is chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation). Pyridinium chlorochromate (PCC) is generally used to oxidize primary alcohols to aldehydes and is not typically used for the oxidation of aldehydes to carboxylic acids.

| Reagent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 5-bromo-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | Aqueous NaOH/KOH, heat; then H₃O⁺ workup |

| Chromic Acid (H₂CrO₄) | 5-bromo-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | Acetone, H₂SO₄, 0 °C to room temp. |

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack by organometallic reagents. Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an aqueous workup. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide variety of alkyl, vinyl, or aryl substituents. The product of this reaction is a new chiral center.

| Reagent Type | General Formula | Product |

| Grignard Reagent | R-MgBr | tert-butyl 4-(4-bromo-2-(hydroxy(R)methyl)phenyl)piperazine-1-carboxylate |

| Organolithium Reagent | R-Li | tert-butyl 4-(4-bromo-2-(hydroxy(R)methyl)phenyl)piperazine-1-carboxylate |

Where 'R' can be an alkyl, aryl, or vinyl group.

The formyl group readily undergoes condensation reactions with various nucleophiles. Reaction with primary amines (R-NH₂) under dehydrating conditions leads to the formation of imines (Schiff bases). Another significant condensation reaction is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to form an alkene, replacing the C=O bond with a C=C bond. This method is highly valued for its regioselectivity in forming the double bond.

| Reaction Name | Reagent | Product Class |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Reactions at the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for modification via palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing C-C and C-heteroatom bonds. researchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. researchgate.net The aryl bromide in this compound acts as an excellent electrophilic partner in these transformations. The mild conditions and high functional group tolerance of these reactions make them suitable for use on this multifunctional substrate. mdpi.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester (RB(OH)₂ or RB(OR)₂), in the presence of a palladium catalyst and a base. nih.gov It is one of the most widely used methods for forming biaryl compounds.

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne (R-C≡CH). nih.govnih.gov The reaction is typically co-catalyzed by palladium and copper species and requires a base. nih.govresearchgate.net It is a highly reliable method for the synthesis of aryl alkynes.

Negishi Reaction: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent (R-ZnX). researchgate.netresearchgate.net It is known for its high reactivity and functional group compatibility.

These reactions allow for the introduction of diverse substituents at the 4-position of the phenyl ring, significantly increasing the molecular complexity and providing access to a vast library of derivatives.

| Reaction Name | Coupling Partner | Typical Catalytic System | Product General Structure |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Cs₂CO₃) | tert-butyl 4-(4-Aryl-2-formylphenyl)piperazine-1-carboxylate |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N, piperidine) | tert-butyl 4-(4-(Alkynyl)-2-formylphenyl)piperazine-1-carboxylate |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ or Pd(dba)₂/ligand | tert-butyl 4-(4-Alkyl/Aryl-2-formylphenyl)piperazine-1-carboxylate |

An in-depth examination of the synthetic utility of this compound reveals a versatile scaffold amenable to a wide array of chemical modifications. The strategic placement of its functional groups—an aryl bromide, a benzaldehyde (B42025), and a Boc-protected piperazine—allows for selective and sequential reactions, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This article explores the principal reaction pathways and synthetic transformations involving this compound.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Boc-4-(4-bromo-2-formylphenyl)piperazine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to optimize the molecule's geometry and compute a variety of electronic properties. jksus.org

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting reactivity. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For arylpiperazine derivatives, these calculations help in understanding their potential as, for example, anticancer or antidepressant agents. jksus.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species.

Note: The values in this table are representative of a substituted arylpiperazine and are for illustrative purposes.

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways.

Transition state analysis, a cornerstone of this approach, allows for the calculation of the structure and energy of transition states, which are the highest energy points along a reaction coordinate. This information is used to determine the activation energy of a reaction, providing a quantitative measure of its feasibility. For instance, in reactions involving nucleophilic substitution on the aryl ring or reactions at the formyl group, computational analysis can help to predict the most likely mechanism.

These studies can also shed light on the role of catalysts and solvents in a reaction, helping to optimize reaction conditions for desired outcomes.

Conformational Analysis of the Piperazine (B1678402) Ring and Substituents

The piperazine ring in this compound can adopt several conformations, with the chair conformation being the most common. The substituents on the ring can exist in either axial or equatorial positions. Conformational analysis aims to determine the relative energies of these different conformations and thus predict the most stable three-dimensional structure of the molecule. nih.gov

For substituted piperazines, it has been shown that the axial conformation can be preferred in some cases. nih.gov The orientation of the bulky 1-Boc group and the substituted phenyl ring will significantly influence the conformational preference of the piperazine ring. Computational methods, such as molecular mechanics and DFT, can be used to calculate the energies of different conformers. nih.gov

The relative orientation of the phenyl ring with respect to the piperazine ring is also a key conformational feature. The rotational barrier around the C-N bond connecting these two rings can be calculated to understand the flexibility of this linkage.

Table 2: Relative Energies of Piperazine Ring Conformations

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.0 |

| Chair | Axial | 1.5 |

| Boat | - | 5.8 |

Note: The values in this table are representative and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor or enzyme. This is particularly relevant for arylpiperazine derivatives, which are known to interact with various biological targets, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most stable binding pose. This can provide valuable insights into the potential biological activity of the compound.

Molecular dynamics (MD) simulations can further refine the results of docking studies. MD simulations model the movement of atoms and molecules over time, providing a more dynamic picture of the ligand-receptor interaction. This can help to assess the stability of the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov

These computational approaches are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Applications of 1 Boc 4 4 Bromo 2 Formylphenyl Piperazine in Advanced Chemical Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

1-Boc-4-(4-bromo-2-formylphenyl)piperazine is an exemplary starting material for the synthesis of diverse and complex heterocyclic systems. The molecule possesses three key reactive centers that can be manipulated selectively:

The Formyl Group (-CHO): As an aldehyde, this group is a prime site for condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These products can then undergo intramolecular cyclization reactions to yield a wide array of nitrogen-containing heterocycles. For instance, reductive amination of the formyl group can introduce new side chains, which can participate in subsequent ring-forming steps.

The Bromo Group (-Br): The bromine atom on the phenyl ring is ideally positioned for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds. This allows for the elaboration of the aromatic core, fusing it with other rings or attaching complex substituents, leading to polycyclic and extended heterocyclic frameworks.

The Piperazine (B1678402) Ring: The piperazine moiety itself is a common heterocyclic core. The Boc-protecting group on one nitrogen allows for selective reactions on the other. pinaunaeditora.com.br Following modifications at the formyl and bromo positions, the Boc group can be easily removed under acidic conditions, revealing a secondary amine. This amine can then be acylated, alkylated, or used in further cyclization reactions to build more elaborate heterocyclic structures, such as piperazine-fused ring systems.

The strategic ortho-positioning of the formyl group relative to the piperazine substituent can also facilitate intramolecular reactions, leading to the formation of tricyclic heterocyclic systems with unique stereochemical properties.

Precursor for Pharmacologically Active Compounds

The arylpiperazine motif is a well-established pharmacophore found in numerous centrally acting drugs. nih.govresearchgate.net this compound serves as a crucial precursor for the synthesis of novel compounds with significant therapeutic potential, particularly those targeting the central nervous system (CNS). chemimpex.com

Synthesis of Piperazine-Derived Drugs and Ligands

The piperazine ring is a privileged structure in medicinal chemistry, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles. nih.gov This compound is an important intermediate in the development of pharmaceuticals for neurological disorders. chemimpex.com

Derivatives of this scaffold are used in the synthesis of a variety of therapeutic agents, including:

Antipsychotics

Antidepressants

Anxiolytics nih.gov

The synthesis of these drugs often involves the modification of the arylpiperazine core. For example, the bromo substituent on the phenyl ring can be replaced via Buchwald-Hartwig amination to introduce different aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. nih.gov The formyl group can be converted into other functionalities, such as hydroxymethyl or carboxylic acid groups, or used to link the piperazine core to other molecular fragments through reductive amination. nih.gov

Design and Synthesis of Compounds with Specific Receptor Affinities (e.g., D2 and 5-HT1A receptors)

Arylpiperazine derivatives are renowned for their interaction with various G-protein coupled receptors (GPCRs), especially dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A) receptors. nih.gov These receptors are key targets for treating psychiatric disorders like schizophrenia, depression, and anxiety. The structural features of this compound make it an excellent starting point for designing ligands with tailored receptor affinity and selectivity.

The affinity of arylpiperazine ligands for these receptors is influenced by the nature of the substituents on the aromatic ring. researchgate.net By modifying the core structure of this compound, medicinal chemists can fine-tune the electronic and steric properties of the resulting molecules to optimize their binding profiles. For example, replacing the bromo group with different substituents can significantly alter the affinity for 5-HT1A receptors. nih.gov Similarly, elaboration of the formyl group can introduce pharmacophoric elements that interact with specific binding pockets in the target receptor. nih.gov

The table below summarizes the roles of different structural components in receptor binding, based on general findings for arylpiperazine ligands.

| Structural Component | Role in Receptor Affinity | Target Receptors |

| Aryl Ring | The substitution pattern dictates selectivity and affinity. Electronic properties (electron-donating or -withdrawing groups) are crucial. | 5-HT1A, 5-HT2A, D2 |

| Piperazine Core | Acts as a central scaffold, providing the correct orientation for substituents. Its basic nitrogen atom often forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding site. | 5-HT1A, D2 |

| Linker/Side Chain | The chain attached to the second piperazine nitrogen influences affinity and functional activity (agonist vs. antagonist). The length and flexibility of this chain are critical. researchgate.netnih.gov | 5-HT1A, D2 |

Intermediate in Material Science and Polymer Chemistry

While the primary application of this compound is in medicinal chemistry, its reactive functional groups also give it potential as an intermediate in material science. A structurally related compound, 1-Boc-4-(4-bromophenyl)piperazine, has been noted for its potential use in creating novel materials with specific electronic or optical properties, which could be useful in the development of sensors. chemimpex.com

The key to this potential lies in the bromo-aryl moiety. This group can participate in polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers. The piperazine and formyl groups can be used to tune the properties of these materials, for example, by influencing their solubility, morphology, or ability to coordinate with metal ions. The resulting polymers could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. This compound is an ideal scaffold for the construction of chemical libraries due to its multiple, orthogonally reactive sites.

The synthesis of a compound library from this scaffold can be envisioned as follows:

First Point of Diversity (Formyl Group): The aldehyde can be reacted with a library of primary or secondary amines via reductive amination to introduce a wide range of substituents.

Second Point of Diversity (Bromo Group): The aryl bromide can undergo various palladium-catalyzed cross-coupling reactions with a library of boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig) to generate another level of structural diversity.

Third Point of Diversity (Piperazine N-H): After the first two diversification steps, the Boc protecting group can be removed to reveal a secondary amine. This amine can then be reacted with a library of acylating or alkylating agents to introduce a third set of diverse functionalities.

This systematic, multi-step approach allows for the creation of a vast library of unique compounds from a single, versatile starting material, significantly accelerating the process of lead discovery. The use of piperazine scaffolds in combinatorial library synthesis is a well-established strategy for generating potential drug candidates. nih.gov

The table below illustrates a possible combinatorial synthesis scheme.

| Reaction Site | Reaction Type | Example Reagent Library |

| Formyl Group | Reductive Amination | Various primary/secondary amines (R¹-NH₂) |

| Bromo Group | Suzuki Coupling | Various aryl/heteroaryl boronic acids (R²-B(OH)₂) |

| Piperazine N-H (after deprotection) | Acylation | Various acyl chlorides or carboxylic acids (R³-COCl) |

Future Directions and Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The synthesis of N-arylpiperazines, the core structure of this compound, often relies on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. acsgcipr.orgrsc.org While effective, traditional methods can involve precious metal catalysts, undesirable solvents, and stringent reaction conditions. acsgcipr.org Future research will likely focus on creating more environmentally benign and cost-effective synthetic pathways.

Key opportunities include:

Greener Catalysis: Research into palladium nanoparticles synthesized using biological extracts, such as from the green alga Chlorella vulgaris, offers a promising eco-friendly alternative to traditional palladium-ligand systems. benthamdirect.com These biocatalysts can be recyclable and operate under milder conditions. benthamdirect.com Further exploration could adapt this technology for the synthesis of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine.

Solvent Minimization and Alternative Solvents: A significant area of development is the reduction or elimination of hazardous organic solvents. Methodologies using mechanochemistry (ball-milling) have demonstrated success in achieving solvent-less Buchwald-Hartwig aminations under aerobic conditions, a technique that could be applied here. rsc.org Additionally, the evaluation of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), has shown promise for greener acyl Buchwald-Hartwig cross-coupling reactions and could be adapted. acs.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation may accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net A sustainable approach could involve a Pd/C-catalyzed reaction under microwave irradiation in a bio-based solvent. researchgate.net

Atom Economy: Investigating palladium-catalyzed formylation techniques that use synthesis gas (CO/H₂) as the formyl source could improve the atom economy of introducing the aldehyde group. researchgate.netnih.govacs.org Optimizing these reactions to proceed at low pressures with minimal catalyst loading would represent a significant green advancement. researchgate.net

Exploration of Novel Reactivity and Catalytic Transformations

The three distinct functional groups on this compound make it a versatile platform for constructing complex molecular architectures. Future research can systematically exploit this reactivity to generate novel chemical entities.

Aryl Bromide Functionalization: The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups through Suzuki, Heck, and Sonogashira couplings. This versatility is fundamental for creating libraries of analogs for structure-activity relationship (SAR) studies.

Formyl Group Transformations: The aldehyde functionality is a gateway to numerous chemical transformations. It can undergo reductive amination to introduce new amine substituents, Wittig-type reactions to form alkenes, and condensation reactions with various nucleophiles to construct novel heterocyclic rings fused to the phenyl group. ontosight.aimdpi.com The formyl group's proximity to the piperazine (B1678402) nitrogen could also enable intramolecular cyclization reactions, leading to unique, rigid scaffolds.

Piperazine Ring Modification: Following the removal of the tert-butyloxycarbonyl (Boc) protecting group, the secondary amine of the piperazine ring becomes available for a wide range of modifications. This includes acylation, alkylation, and sulfonylation, allowing for fine-tuning of the compound's physicochemical properties, such as solubility and basicity.

Multicomponent and Domino Reactions: The compound is an ideal substrate for developing novel multicomponent or domino reactions where multiple bonds are formed in a single operation. For instance, a reaction sequence could involve a Suzuki coupling at the bromide position, followed by an in-situ condensation reaction with the formyl group, streamlining the synthesis of complex molecules.

Application in New Therapeutic Areas and Disease States

The N-arylpiperazine motif is recognized as a privileged scaffold in drug discovery, appearing in numerous approved drugs, particularly for central nervous system (CNS) disorders and oncology. organic-chemistry.orgsilae.ittandfonline.com The structural features of this compound make it an excellent starting point for exploring new therapeutic applications.

Neurodegenerative and Neurological Disorders: Piperazine derivatives are actively being investigated for the treatment of conditions like Alzheimer's disease, Parkinson's disease, depression, and anxiety. organic-chemistry.orgsilae.itnih.gov Research has shown that certain piperazine compounds can act as activators of the TRPC6 channel, which may play a role in restoring synaptic stability in Alzheimer's patients. nih.govnih.gov The versatile handles on this compound could be used to synthesize libraries of compounds aimed at modulating such neurological targets.

Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine ring. nih.govresearchgate.netmdpi.com This scaffold often plays a crucial role in achieving desired pharmacokinetic properties and orienting pharmacophoric groups correctly within the kinase active site. nih.gov Derivatives of this compound could be designed and synthesized to target key kinases involved in tumor progression, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). tandfonline.comnih.gov

Infectious Diseases: The piperazine core is also found in compounds with antibacterial, antifungal, and antiviral activities. Future work could involve creating derivatives of this compound and screening them against a panel of pathogens to identify new leads for anti-infective agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern advancements in chemical synthesis are moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.

Flow Chemistry: The multi-step synthesis of derivatives from this compound is well-suited for flow chemistry. Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, and enhance the safety of handling reactive intermediates. rsc.orgnih.gov The successful four-step continuous-flow synthesis of the arylpiperazine drug flibanserin (B1672775) provides a strong precedent for developing similar integrated processes for this compound and its derivatives. rsc.orgresearchgate.net This approach would be particularly beneficial for scaling up the production of promising drug candidates.

Automated Synthesis: Automated synthesis platforms can accelerate the drug discovery process by rapidly generating libraries of compounds. researchgate.netchemspeed.comnih.gov An automated system could use this compound as a central building block and perform a series of programmed reactions in parallel—for example, a Suzuki coupling on the bromide followed by reductive amination on the aldehyde with a diverse set of reagents. nih.gov This high-throughput approach allows for the rapid exploration of chemical space and the swift identification of structure-activity relationships. researchgate.net The integration of synthesis, purification, and analysis in these automated systems significantly shortens the design-make-test cycle in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A Boc-protected piperazine intermediate is first reacted with a brominated aryl precursor via Buchwald-Hartwig amination or nucleophilic aromatic substitution. The formyl group is introduced through directed ortho-metalation (DoM) or Vilsmeier-Haack formylation. Key optimization parameters include:

- Temperature control (e.g., 0–5°C for formylation to avoid over-oxidation).

- Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for coupling reactions .

- Solvent selection (e.g., DMF for polar aprotic conditions or THF for milder reactions).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the Boc-group tert-butyl signal at ~1.4 ppm (¹H) and 28 ppm (¹³C). The formyl proton appears as a singlet at ~10 ppm. Aromatic protons from the bromophenyl ring show coupling patterns indicative of para-substitution (e.g., doublets for H-3 and H-5).

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion matches C₁₇H₂₂BrN₂O₃ (exact mass: 397.08).

- Thermal Analysis (TGA/DSC) : Boc deprotection occurs at ~150–200°C, observed as a weight loss step in TGA .

Q. What are the primary research applications of this compound in medicinal chemistry, particularly in drug discovery?

- Methodological Answer : The compound serves as a versatile intermediate:

- Anticancer Agents : The bromo and formyl groups enable Suzuki-Miyaura cross-coupling to introduce pharmacophores (e.g., heterocycles) targeting kinase inhibitors .

- Antimicrobials : The piperazine core interacts with bacterial efflux pumps; derivatives can be screened via MIC assays against resistant strains .

- Proteolysis-Targeting Chimeras (PROTACs) : The formyl group facilitates conjugation to E3 ligase ligands .

Advanced Research Questions

Q. How does the electronic and steric environment introduced by the 4-bromo-2-formylphenyl group influence the reactivity of the piperazine ring in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromo and formyl groups activate the aryl ring for nucleophilic aromatic substitution but deactivate it toward electrophilic attacks.

- Steric Effects : Ortho-substitution (formyl) hinders rotation, creating a planar conformation that enhances π-stacking in target binding.

- Reactivity Optimization : Use bulky ligands (e.g., SPhos) to prevent homocoupling in Pd-catalyzed reactions. Monitor reaction progress via LC-MS to identify intermediates .

Q. What strategies can mitigate challenges in crystallizing this compound, and how does its crystal packing compare to related Boc-protected piperazines?

- Methodological Answer :

- Crystallization Techniques : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to promote ordered packing. The formyl group participates in weak C–H⋯O interactions, stabilizing the lattice.

- Comparative Analysis : Unlike 1-Boc-4-(4-methoxyphenyl)piperazine, which forms hydrogen-bonded dimers, the bromo-formyl derivative exhibits halogen bonding (C–Br⋯π) and slipped π-stacking, as seen in single-crystal XRD studies .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological target interactions of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic regions (formyl group) for nucleophilic attack.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine D2 receptors. The bromine atom’s hydrophobic surface enhances binding affinity (ΔG ≈ -9.2 kcal/mol in docking scores).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.